molecular formula C14H19NO B14536195 N-(2-Ethoxyphenyl)cyclohexanimine CAS No. 62049-87-0

N-(2-Ethoxyphenyl)cyclohexanimine

Cat. No.: B14536195
CAS No.: 62049-87-0
M. Wt: 217.31 g/mol
InChI Key: CDQMIURZTPUSNQ-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)cyclohexanimine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a cyclohexanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxyphenyl)cyclohexanimine typically involves the reaction of 2-ethoxyaniline with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyphenyl)cyclohexanimine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-ethoxyphenyl)cyclohexanone, while reduction can produce N-(2-ethoxyphenyl)cyclohexylamine .

Scientific Research Applications

N-(2-Ethoxyphenyl)cyclohexanimine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-Ethoxyphenyl)cyclohexanimine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system in which it is studied. The pathways involved may include modulation of ion channels, alteration of signal transduction pathways, and interaction with cellular proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-Ethoxyphenyl)cyclohexanimine include:

Uniqueness

This compound is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .

Properties

CAS No.

62049-87-0

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

N-(2-ethoxyphenyl)cyclohexanimine

InChI

InChI=1S/C14H19NO/c1-2-16-14-11-7-6-10-13(14)15-12-8-4-3-5-9-12/h6-7,10-11H,2-5,8-9H2,1H3

InChI Key

CDQMIURZTPUSNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N=C2CCCCC2

Origin of Product

United States

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